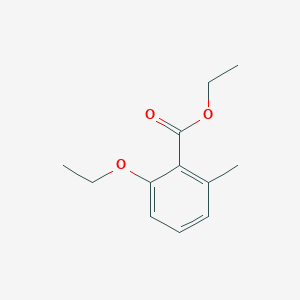

Ethyl 2-ethoxy-6-methylbenzoate

Description

Contextualizing Benzoate (B1203000) Esters in Synthetic Organic Chemistry

Benzoate esters are a significant class of organic compounds characterized by an ester functional group attached to a benzene (B151609) ring. wikipedia.org They are commonly formed through the condensation reaction of benzoic acid or its derivatives with an alcohol, a process known as Fischer esterification, often catalyzed by an acid. youtube.com Another method for their synthesis is transesterification, where an existing ester is reacted with an alcohol to form a new ester. acs.org

In synthetic organic chemistry, benzoate esters serve multiple purposes. They are widely used as protecting groups for hydroxyl groups due to their stability under various reaction conditions and the relative ease of their removal. organic-chemistry.org Beyond this protective role, they are crucial intermediates in the production of a wide range of other organic substances. wikipedia.org For instance, certain benzoate esters are precursors to plasticizers, which are essential additives in the polymer industry. wikipedia.org The versatility of their reactions, including hydrolysis back to carboxylic acids and reduction to alcohols, makes them valuable building blocks in complex molecular synthesis. numberanalytics.com

Significance of Substituted Aromatic Esters in Chemical Research

Aromatic esters, including benzoates, that bear additional functional groups on the aromatic ring are known as substituted aromatic esters. These compounds are of paramount importance in both industrial and academic research. numberanalytics.comnumberanalytics.com They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comresearchgate.net

The type and position of the substituents on the aromatic ring profoundly influence the ester's chemical and physical properties. numberanalytics.com Electron-withdrawing groups, for example, can increase the rate of hydrolysis, while electron-donating groups can decrease it. numberanalytics.comwikipedia.org This interplay of electronic and steric effects allows chemists to fine-tune the reactivity of the molecule for specific synthetic goals. numberanalytics.com Research into substituted aromatic esters often focuses on developing new synthetic methodologies, understanding reaction mechanisms, and creating novel materials and biologically active molecules. researchgate.netacs.orgresearchgate.net The synthesis of structurally diverse and polysubstituted aromatic compounds is a key area of focus in modern chemistry, particularly for the development of new medicines. acs.org

Scope and Objectives of Research on Ethyl 2-ethoxy-6-methylbenzoate

Direct and extensive research literature specifically on this compound is not widely published. However, the scope and objectives for its study can be inferred from research on closely related analogues. The primary research interest in a compound like this lies in its synthesis, structural characterization, and the exploration of its potential applications based on its specific substitution pattern.

Research on analogous compounds, such as Ethyl 2,6-dimethoxybenzoate and Ethyl 2,4-dihydroxy-6-methylbenzoate, provides a framework for potential investigations. iucr.orgmdpi.com Key research objectives would likely include:

Efficient Synthesis: Developing and optimizing synthetic routes, such as the acid-catalyzed esterification of the corresponding 2-ethoxy-6-methylbenzoic acid with ethanol (B145695). mdpi.com

Structural Analysis: Unambiguously confirming the molecular structure using techniques like single crystal X-ray diffraction, which provides precise data on bond lengths, bond angles, and molecular conformation. iucr.orgmdpi.com Spectroscopic analysis using Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry would also be crucial to characterize the compound fully. mdpi.com

Investigation of Physicochemical Properties: The substitution pattern, with groups at the 2- and 6-positions, can induce specific conformational preferences, such as causing the ester group to be orthogonal to the aromatic ring, which can impact its electronic properties and reactivity. researchgate.net

Exploring Synthetic Utility: Investigating its use as an intermediate in the synthesis of more complex molecules, leveraging the specific reactivity conferred by the ethoxy and methyl substituents.

Chemical Data and Properties

The properties of this compound and related compounds are summarized below. Data for the title compound is limited, so information on analogous structures is provided for context.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance |

|---|---|---|---|---|

| Ethyl benzoate | 93-89-0 | C₉H₁₀O₂ | 150.177 | Colorless liquid |

| Ethyl 4-methylbenzoate | 94-08-6 | C₁₀H₁₂O₂ | 164.20 | Liquid |

| Ethyl 2-methylbenzoate | 87-24-1 | C₁₀H₁₂O₂ | 164.20 | - |

| Ethyl 2,6-dimethylbenzoate | 36596-67-5 | C₁₁H₁₄O₂ | 178.23 | Colorless to pale yellow liquid |

| Ethyl 2-methoxy-6-methylbenzoate | 6520-83-8 | C₁₁H₁₄O₃ | 194.23 | - |

| Ethyl 2-hydroxy-6-methylbenzoate | 6555-40-4 | C₁₀H₁₂O₃ | 180.20 | - |

| Ethyl 2-ethoxy-5-methylbenzoate | 854645-32-2 | C₁₂H₁₆O₃ | 208.26 | Liquid |

Data compiled from multiple sources. wikipedia.orgbldpharm.comcymitquimica.comsigmaaldrich.comthegoodscentscompany.comechemi.comsigmaaldrich.com

Detailed Research Findings

Research into substituted benzoate esters often involves detailed synthetic procedures and in-depth structural characterization.

Synthesis and Characterization of Analogous Compounds

The synthesis of substituted ethyl benzoates is commonly achieved through the esterification of the corresponding benzoic acid. For example, Ethyl 2,6-dimethoxybenzoate has been synthesized by refluxing 2,6-dimethoxybenzoic acid with absolute ethanol in the presence of a catalytic amount of sulfuric acid. mdpi.com After the reaction, the excess solvent is removed, and the product is purified by extraction and washing to remove any unreacted acid. mdpi.com

The structural confirmation of these compounds is paramount. For Ethyl 2,6-dimethoxybenzoate , its formation was confirmed by the appearance of a characteristic C=O stretching band in its IR spectrum and the disappearance of the broad carboxylic acid OH peak. mdpi.com The definitive structure was established through single crystal X-ray diffraction, which revealed that the compound crystallizes with two independent molecules in the asymmetric unit. mdpi.comresearchgate.net This detailed analysis showed that in one of the molecules, the ethoxy group was disordered over two positions. researchgate.net

The study of these related compounds highlights the typical research workflow for a new substituted ester like this compound. The focus would be on a reliable synthesis followed by comprehensive spectroscopic and crystallographic analysis to build a complete picture of its chemical nature.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-10-8-6-7-9(3)11(10)12(13)15-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQSJJKJBLVSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Ethoxy 6 Methylbenzoate

Esterification Routes for Benzoate (B1203000) Synthesis

The formation of the ethyl ester is a critical step in the synthesis of Ethyl 2-ethoxy-6-methylbenzoate. This can be achieved through direct esterification or transesterification.

Direct esterification involves the reaction of the corresponding carboxylic acid, 2-ethoxy-6-methylbenzoic acid, with ethanol (B145695) in the presence of an acid catalyst. A common method is the Fischer esterification, which is an equilibrium-driven process. The reaction of 2,6-dimethoxybenzoic acid with absolute ethanol, catalyzed by a small amount of sulfuric acid, yields ethyl 2,6-dimethoxybenzoate in excellent yield. mdpi.comresearchgate.net This suggests a similar approach would be effective for the synthesis of this compound. Given the steric hindrance from the two ortho substituents (ethoxy and methyl groups), reaction conditions may require elevated temperatures and a means to remove water to drive the equilibrium towards the product.

Another approach for esterifying sterically hindered acids is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride or by using a mixed anhydride (B1165640) method. researchgate.net For instance, reacting the benzoic acid with a chloroformate, like ethyl chloroformate, in the presence of a base can form a mixed anhydride that readily reacts with ethanol. researchgate.net

Transesterification is an alternative method where a different ester, such as mthis compound, is converted to the desired ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst. libretexts.orgucla.edu This method is particularly useful if the methyl ester is more readily available. The reaction is an equilibrium process, and using a large excess of ethanol helps to drive the reaction to completion. libretexts.orgucla.edu Studies on the transesterification of crude methyl benzoate to other esters, such as benzyl (B1604629) and butyl benzoate, have shown high conversions, indicating the general applicability of this method. researchgate.netacs.org The use of titanate catalysts has also been reported to be effective in these transformations. researchgate.netacs.org

Aromatic Functionalization Strategies in this compound Preparation

The introduction of the ethoxy and methyl groups onto the benzoate ring is a key aspect of the synthesis. These functionalizations can be performed in various orders on different precursors.

The ethoxy group is typically introduced via an etherification reaction.

A common and effective method for introducing the ethoxy group is through the Williamson ether synthesis. This involves the ethylation of a hydroxybenzoate precursor, namely ethyl 2-hydroxy-6-methylbenzoate. scbt.commatrix-fine-chemicals.combarcelonafinechemicals.comnih.gov The reaction is carried out by first deprotonating the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This is followed by the addition of an ethylating agent, like ethyl iodide or diethyl sulfate (B86663), to form the ether linkage.

A patent describes a multi-step synthesis of 2-methoxy-6-methylbenzoic acid where a key step is the methylation of 2-hydroxy-6-methyl benzoate using dimethyl sulfate in the presence of a base. google.com An analogous ethylation would be a viable route to the ethoxy derivative.

The introduction of the methyl group at the C6 position can be achieved through various methods, often involving the functionalization of a pre-existing benzoic acid or ester. The synthesis of 2,6-disubstituted benzoic acids is a well-established area of organic synthesis. google.comgoogle.commdpi.comnih.gov

One potential route involves the ortho-lithiation of a suitable benzoic acid derivative, followed by quenching with a methylating agent like methyl iodide. The directing group for the lithiation would be crucial for achieving the desired regioselectivity.

Another strategy could involve starting with a precursor that already contains the methyl group. For example, the synthesis of 2-methoxy-6-methylbenzoic acid has been reported starting from 2-methyl-6-nitrobenzoic acid. google.com This precursor is first reduced to the corresponding amine, which is then converted to a hydroxyl group via a diazotization-hydrolysis sequence. Subsequent etherification and esterification would lead to the final product.

The following table summarizes the key precursors and their roles in the synthesis of this compound.

| Precursor Compound | CAS Number | Role in Synthesis |

| Ethyl 2-hydroxy-6-methylbenzoate | 6555-40-4 | Starting material for ethylation to introduce the ethoxy group. scbt.commatrix-fine-chemicals.combarcelonafinechemicals.comnih.gov |

| 2-Ethoxy-6-methylbenzoic acid | Not readily available | Starting material for direct esterification. |

| 2,6-Dimethoxybenzoic acid | 1466-76-8 | Analogous compound for which esterification has been successfully demonstrated. mdpi.comresearchgate.net |

| Mthis compound | Not readily available | Starting material for transesterification. |

| 2-Methyl-6-nitrobenzoic acid | 59043-98-4 | Potential starting material for a multi-step synthesis involving introduction of the ethoxy group. google.com |

Halogenation and Subsequent Functionalization of Aromatic Ring

Halogenation of the benzene (B151609) ring is a critical step in the synthesis of many substituted benzoates. This electrophilic aromatic substitution involves replacing a hydrogen atom on the aromatic ring with a halogen, such as bromine or chlorine. The reaction typically requires a catalyst, like a Lewis acid (e.g., iron(III) bromide or aluminum chloride), to polarize the halogen molecule and generate a potent electrophile. brainly.comlibretexts.org The existing substituents on the benzoate ring, in this case, the ester and methyl groups, direct the position of the incoming halogen. While an ester group is generally deactivating and directs incoming groups to the meta position, a methyl group is an activating, ortho-para director. libretexts.orgwordpress.com The interplay between these groups dictates the regioselectivity of the halogenation.

Bromination of Methyl Substituted Benzoates

Bromination is a common halogenation reaction used to functionalize methyl-substituted benzoates. The process can occur either on the aromatic ring or on the methyl side-chain, depending on the reaction conditions.

Ring bromination is an electrophilic aromatic substitution reaction. It is typically carried out at room temperature in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which reacts with bromine (Br₂) to form a more potent electrophile. brainly.comwordpress.com The ester group on methyl benzoate deactivates the ring, making the reaction slower than the bromination of benzene itself and directing the incoming bromine to the meta position. wordpress.com

Alternatively, side-chain bromination occurs on the methyl group via a free-radical substitution mechanism. This reaction is initiated by ultraviolet (UV) light or heat, often using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as dibenzoyl peroxide (BPO). chemicalbook.comyoutube.com This method avoids substitution on the aromatic ring and specifically targets the benzylic hydrogens of the methyl group. google.com

The following table summarizes typical conditions for the bromination of a methyl-substituted benzoate.

| Reaction Type | Reagents | Catalyst/Initiator | Conditions | Product | Reference |

| Ring Bromination | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Room Temperature | Bromomethyl benzoate | brainly.com |

| Side-Chain Bromination | N-Bromosuccinimide (NBS) | Dibenzoyl Peroxide (BPO) | 85 °C in CCl₄ for 2 hours | Methyl 4-bromo-2-(bromomethyl)benzoate | chemicalbook.com |

Advanced Synthetic Protocols and Process Optimization

Modern organic synthesis emphasizes efficiency, high yield, and sustainability. For a molecule like this compound, advanced strategies focusing on synthesis design, scalability, and catalytic efficiency are paramount.

Convergent and Divergent Synthesis Design

The construction of complex molecules often benefits from strategic planning to maximize efficiency. Convergent and divergent syntheses represent two such strategic approaches.

A divergent synthesis starts from a central core molecule and progressively adds building blocks to create a library of structurally related compounds. wikipedia.org This strategy is useful for exploring structure-activity relationships or generating a range of compounds for screening. wikipedia.org Starting with a simple benzoate ester, one could apply a divergent approach to introduce the ethoxy and methyl groups in various combinations and positions, allowing for the creation of a diverse set of substituted benzoates.

Industrial Scale Synthesis Considerations

Scaling up a synthesis from the laboratory to an industrial process introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. Benzoic acid, a key precursor, is produced commercially by the partial oxidation of toluene (B28343) with oxygen, a process that uses abundant materials and proceeds in high yield. wikipedia.org

For benzoate esters, industrial production often relies on the esterification of benzoic acid or the transesterification of a simpler ester like methyl benzoate. wikipedia.orggoogleapis.com Key considerations for industrial scale-up include:

Catalyst Choice : While traditional methods use strong liquid acids like sulfuric acid, these are corrosive and generate significant waste. mdpi.com Modern industrial processes increasingly favor solid acid catalysts, which are recoverable, reusable, and less polluting. mdpi.com

Reaction Conditions : Industrial processes often run at high temperatures (200-250°C) to achieve a reasonable reaction rate. googleapis.com

Purification and Recovery : To maximize efficiency and reduce cost, unreacted starting materials must be recovered and recycled. Vacuum distillation is a common technique used to separate the desired ester product from unreacted benzoic acid and the solvent. googleapis.com This step is crucial as benzoic acid can sublimate and deposit on cooler parts of the equipment, complicating recovery. googleapis.com

The table below contrasts laboratory and industrial synthesis approaches for benzoate esters.

| Feature | Laboratory Scale Synthesis | Industrial Scale Synthesis |

| Primary Goal | Proof of concept, synthesis of small quantities | High-volume production, cost-efficiency, safety |

| Catalyst | Often strong liquid acids (e.g., H₂SO₄) quora.com | Increasingly recoverable solid acids to minimize waste mdpi.com |

| Solvent | Excess alcohol often serves as solvent mdpi.com | Aromatic solvents (e.g., xylene) may be used to aid distillation googleapis.com |

| Purification | Chromatography, recrystallization, simple distillation | Fractional vacuum distillation for product purification and reactant recycling googleapis.com |

| Yield | Can be variable, optimization may not be the primary focus | High yield is critical for economic viability |

Catalytic Methods in Benzoate Ester Synthesis (e.g., Palladium Catalysis)

While traditional acid-catalyzed esterification is common, advanced catalytic methods offer greater precision and efficiency for synthesizing complex substituted benzoates. Palladium-catalyzed reactions, in particular, provide powerful tools for forming C-C and C-O bonds. uts.edu.aumdpi.com These methods can create ester functionalities directly on an aromatic ring, sometimes bypassing the need for a pre-existing carboxylic acid group.

Key palladium-catalyzed approaches applicable to benzoate ester synthesis include:

Carbonylative Coupling : This involves the introduction of a carbonyl group (CO). For instance, aryl triflates can react with p-benzoquinones in the presence of a palladium catalyst and a carbon monoxide source to form aryl esters. rsc.org

C-H Bond Esterification : Recent developments allow for the direct conversion of an aromatic C-H bond into an ester. One such method involves the regioselective thianthrenation of an arene, which is then coupled with a formate (B1220265) equivalent under palladium catalysis to yield the ester without the need for carbon monoxide gas. nih.gov

Intramolecular C-H Activation : Palladium catalysts can facilitate the formation of cyclic intermediates through the activation of a C-H bond within the same molecule, leading to the synthesis of complex structures like benzo[c]chromen-6-ones from iodo-substituted benzoate esters. uts.edu.au

These advanced methods offer high functional group tolerance and can be performed under relatively mild conditions.

| Catalytic Method | Substrates | Catalyst System | Key Feature | Reference |

| Acid-Catalyzed Esterification | Benzoic Acid + Alcohol | H₂SO₄ or solid acid | Traditional, widely used method. mdpi.commdpi.com | mdpi.commdpi.com |

| Carbonylative Synthesis | Aryl Triflates + p-Benzoquinones | Palladium catalyst + CO source | Forms ester via dicarbonylation. | rsc.org |

| C-H Thianthrenation | Arenes + Phenol Formate | Palladium catalyst | Direct esterification of an aromatic C-H bond. | nih.gov |

| Intramolecular C-H Activation | Iodo-substituted Benzoate Esters | Palladium catalyst | Forms complex cyclic products via ArPd(II)-enolate intermediates. | uts.edu.au |

Reactivity and Chemical Transformations of Ethyl 2 Ethoxy 6 Methylbenzoate

Reactions Involving the Ester Moiety

The ester group is a primary site for chemical transformations, including cleavage and reduction reactions.

Hydrolysis and Saponification Reactions

The ester linkage in Ethyl 2-ethoxy-6-methylbenzoate can be cleaved through hydrolysis, a reaction that can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield 2-ethoxy-6-methylbenzoic acid and ethanol (B145695). This reaction is reversible and essentially the reverse of Fischer esterification. libretexts.org The equilibrium nature of the reaction means that it often does not proceed to completion. libretexts.org

Base-Promoted Hydrolysis (Saponification): When treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, this compound undergoes saponification. This reaction is irreversible and results in the formation of an alcohol (ethanol) and the salt of the carboxylic acid (e.g., sodium 2-ethoxy-6-methylbenzoate). libretexts.org The term saponification originates from the use of this type of reaction in soap making. libretexts.org Studies on similar methyl benzoates have shown that hydrolysis can be effectively carried out in high-temperature water, with slightly alkaline conditions (e.g., 2% KOH) promoting the reaction at temperatures between 200-300 °C. psu.edursc.org This method has proven effective even for sterically hindered esters. psu.edursc.org

| Reaction Type | Reagents | Products | Key Features |

| Acidic Hydrolysis | H₂O, Strong Acid Catalyst | 2-ethoxy-6-methylbenzoic acid, Ethanol | Reversible, does not go to completion. libretexts.org |

| Saponification | Base (e.g., NaOH, KOH) | Salt of 2-ethoxy-6-methylbenzoic acid, Ethanol | Irreversible, goes to completion. libretexts.org |

Amidation Reactions of Ethyl Benzoate (B1203000) Esters

Esters like this compound can be converted into amides through a reaction known as aminolysis. This involves the reaction of the ester with ammonia, or a primary or secondary amine, typically with heating. libretexts.orgmasterorganicchemistry.com The reaction results in the formation of an amide and an alcohol. masterorganicchemistry.com For instance, the reaction of ethyl benzoate with an amine yields the corresponding N-substituted benzamide (B126) and ethanol. libretexts.org

The direct amidation of esters can be promoted by strong bases like potassium tert-butoxide in DMSO, although the success of the reaction can depend on the specific ester and amine used. rsc.org Some studies have shown that ethyl benzoate can give higher yields compared to its methyl counterpart under certain conditions. rsc.org More recent developments have explored catalyst-free amidation of esters in water, a greener approach. However, in these systems, simple esters like ethyl benzoate have shown low reactivity, while more activated esters like phenyl benzoate give high yields. nih.gov

| Amine Type | General Product | Example Reactants for Ethyl Benzoate |

| Ammonia (NH₃) | Primary Amide | Ethyl benzoate, Ammonia |

| Primary Amine (R-NH₂) | Secondary Amide | Ethyl benzoate, Primary amine |

| Secondary Amine (R₂NH) | Tertiary Amide | Ethyl benzoate, Secondary amine |

Reduction of the Ester Group

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.orglibretexts.org This reaction converts the ester into two alcohol molecules. The acyl portion of the ester becomes a primary alcohol (2-ethoxy-6-methylbenzyl alcohol), and the alkoxy portion becomes ethanol. libretexts.org It is important to note that a milder reducing agent, sodium borohydride (B1222165) (NaBH₄), is generally not reactive enough to reduce esters. libretexts.orglibretexts.org The mechanism involves nucleophilic acyl substitution by a hydride ion to form an aldehyde intermediate, which is then further reduced to the primary alcohol. libretexts.orglibretexts.org

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive hydride reagent such as diisobutylaluminum hydride (DIBALH) is used. libretexts.orglibretexts.org This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent further reduction of the aldehyde product. libretexts.orglibretexts.org

| Reducing Agent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (2-ethoxy-6-methylbenzyl alcohol and ethanol) | - |

| Diisobutylaluminum Hydride (DIBALH) | Aldehyde (2-ethoxy-6-methylbenzaldehyde) | Low temperature (e.g., -78 °C) libretexts.orglibretexts.org |

Aromatic Ring Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is subject to substitution reactions, with the existing substituents directing the position of incoming electrophiles or being replaced by nucleophiles under certain conditions.

Electrophilic Aromatic Substitution Reactions of Ethoxy-Methylbenzoates

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The rate and position of this substitution are influenced by the groups already attached to the ring. wikipedia.org

In this compound, the ethoxy group (-OCH₂CH₃) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The methyl group (-CH₃) is also an activating, ortho-, para-directing group. The ester group (-COOCH₂CH₃), however, is a deactivating, meta-directing group because it withdraws electron density from the ring. aiinmr.com

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric and sulfuric acids to introduce a nitro group (-NO₂) onto the ring. aiinmr.comyoutube.com

Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst to introduce a halogen atom. wikipedia.org

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). wikipedia.org

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group. wikipedia.org

Nucleophilic Aromatic Substitution on the Benzoate Core

Nucleophilic aromatic substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. byjus.comwikipedia.org This reaction is generally less common for benzene derivatives unless the ring is activated by strong electron-withdrawing groups. byjus.comwikipedia.orgmasterorganicchemistry.com

The benzoate core of this compound is not highly activated for SNAr because it lacks strong electron-withdrawing groups like a nitro group at positions ortho or para to a potential leaving group (e.g., a halogen). wikipedia.orgmasterorganicchemistry.com The ethoxy and methyl groups are electron-donating, which further deactivates the ring towards nucleophilic attack.

For SNAr to occur on a similar benzoate structure, a good leaving group (like a halide) would need to be present on the ring, and the ring would typically need to be activated by potent electron-withdrawing groups. wikipedia.org The reaction proceeds through an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com Without such activation, nucleophilic aromatic substitution on the benzoate core of this compound is highly unfavorable. byjus.comwikipedia.org

Reactivity of Alkyl Side Chains

The reactivity of the methyl and ethoxy groups on the benzene ring of this compound is influenced by their position and the electronic nature of the aromatic system.

The oxidation of a methyl group on an aromatic ring is a common transformation in organic synthesis. However, specific studies detailing the oxidation of the 6-methyl group on this compound are not widely available in the literature. Generally, such transformations can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to yield a carboxylic acid. More selective methods can be employed to achieve partial oxidation to an aldehyde or alcohol. The presence of the ortho-ethoxy and ortho-ester groups may sterically hinder and electronically influence the reactivity of the methyl group.

For analogous systems, the number of methyl groups on an aromatic ring has been shown to influence the formation of secondary organic aerosols (SOA) during photooxidation, with a decreasing SOA yield as the number of methyl groups increases. This suggests that the oxidation state of the resulting products becomes lower as more methyl groups are present on the ring.

Information regarding specific radical reactions involving this compound is not extensively documented. However, radical cyclization reactions of unactivated alkene-substituted β-ketoesters have been achieved through photoredox catalysis. acs.org This methodology, while not directly applied to this compound, demonstrates a pathway for generating radical species on similar ester-containing structures. For instance, a β-ketoester with an appended alkene can undergo a 5-exo radical cyclization in the presence of a photocatalyst like 4CzTPN and a hydrogen atom transfer (HAT) agent, such as thiophenol, under blue LED irradiation. acs.org This type of reaction suggests that if an unsaturated moiety were introduced into the structure of this compound, similar radical-mediated cyclizations could be explored.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for modifying aromatic structures like this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

While cross-coupling reactions specifically utilizing this compound as a substrate are not prominently featured in the literature, the reactivity of similar 2,6-disubstituted aromatic compounds provides significant insight. The steric hindrance from the two ortho substituents (ethoxy and methyl) makes standard cross-coupling challenging. However, specialized catalyst systems have been developed to couple sterically hindered substrates. For example, ruthenium-catalyzed C-H arylation has been successfully used to couple 2,6-disubstituted aryl halides with aromatic carboxylic acids. dicp.ac.cn This approach utilizes a directing group, such as a carboxylate, to facilitate the C-H activation and subsequent bond formation.

The table below summarizes the conditions for a ruthenium-catalyzed C-H arylation, which could be conceptually applied to derivatives of this compound.

Table 1: Ruthenium-Catalyzed C-H Arylation of Aromatic Acids with 2,6-Disubstituted Aryl Halides Data adapted from studies on analogous systems. dicp.ac.cn

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate 1 (Example) | Substrate 2 (Example) | Yield (%) |

| [Ru(p-cym)I₂]₂ | 3,4,7,8-Tetramethyl-1,10-phenanthroline | K₂CO₃ | NMP | 120 | o-Toluic acid | 2-Iodo-N,6-dimethylbenzamide | 85 |

| [Ru(p-cym)I₂]₂ | 3,4,7,8-Tetramethyl-1,10-phenanthroline | K₂CO₃ | NMP | 120 | 1-Naphthoic acid | 2-Iodo-N,6-dimethylbenzamide | 92 |

| [Ru(p-cym)I₂]₂ | 3,4,7,8-Tetramethyl-1,10-phenanthroline | K₂CO₃ | NMP | 120 | Thiophene-2-carboxylic acid | 2-Bromo-N,6-dimethylbenzamide | 78 |

Palladium-catalyzed carbonylation of aryl halides is a well-established method for synthesizing esters and carboxylic acids. organic-chemistry.org This methodology can be applied to aryl chlorides at atmospheric pressure of carbon monoxide, demonstrating high functional group tolerance. organic-chemistry.org Although specific examples using a halo-derivative of this compound are scarce, the general applicability of this reaction to a wide range of aryl chlorides suggests its potential utility. organic-chemistry.orgacs.org For instance, an aryl chloride can be converted to its corresponding phenyl ester, which can then act as a versatile acyl transfer agent. organic-chemistry.org

The table below outlines typical conditions for such transformations.

Table 2: Palladium-Catalyzed Carbonylation of Aryl Chlorides Data from studies on analogous aryl chloride systems. organic-chemistry.org

| Catalyst | Ligand | Base | Nucleophile | Solvent | Pressure (CO) | Temperature (°C) | Product Type |

| Pd(OAc)₂ | dcpp·2HBF₄ | K₂CO₃ | Phenol | DMF | 1 atm | 110 | Phenyl Ester |

| Pd(OAc)₂ | dcpp·2HBF₄ | K₂CO₃ | Methanol | DMF | 1 atm | 80 | Methyl Ester |

| Pd(OAc)₂ | dcpp·2HBF₄ | K₂CO₃ | Water | DMSO | 1 atm | 110 | Carboxylic Acid |

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds and is widely used in the synthesis of complex molecules, including macrocycles and analogues of natural products. researchgate.netbeilstein-journals.org While this compound itself is not an olefin, metathesis can be a key step in synthesizing its analogues. For example, a diene-containing precursor could undergo a ring-closing metathesis (RCM) to form a new ring system, which is then further elaborated. mdpi.com The synthesis of heteroaromatic compounds often involves an RCM step followed by an aromatization reaction. mdpi.com

A common strategy involves the cross-metathesis (CM) of a simple olefin with a more complex, functionalized olefin partner to build a side chain or connect two fragments. researchgate.net Although direct application to this compound is not reported, the synthesis of its analogues containing unsaturated side chains could readily employ this technology using well-known ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts. mdpi.com

Spectroscopic and Advanced Structural Elucidation Methodologies for Ethyl 2 Ethoxy 6 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of the NMR spectra would provide unambiguous confirmation of the structure of Ethyl 2-ethoxy-6-methylbenzoate.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

A ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Key features would include:

Signals for the aromatic protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would confirm the 1,2,3-trisubstitution pattern.

A quartet and a triplet characteristic of the ethyl ester group (-OCH₂CH₃).

A quartet and a triplet for the ethoxy group (-OCH₂CH₃) attached to the ring.

A singlet for the methyl group (-CH₃) on the ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl, ethoxy, and methyl groups.

Without experimental data, a predictive table of chemical shifts cannot be accurately generated.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connectivity within the ethyl and ethoxy groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the substituents and the benzene ring. For example, it would show a correlation between the methylene protons of the ethyl ester and the carbonyl carbon.

Solid-State NMR Applications

Solid-State NMR (ssNMR) could be employed if the compound is crystalline to study its structure and dynamics in the solid phase. This technique can provide information about molecular packing, polymorphism, and intermolecular interactions that are not observable in solution-state NMR.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule.

Characteristic Band Assignments and Interpretation

The FT-IR and Raman spectra of this compound would be expected to display characteristic absorption bands. A detailed analysis would involve assigning these bands to specific molecular vibrations.

| Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Asymmetric and symmetric stretching of the CH₃ and CH₂ groups. |

| C=O Stretch (Ester) | 1730-1715 | A strong, characteristic band for the carbonyl group of the ester. |

| C=C Stretch (Aromatic) | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| C-O Stretch (Ester & Ether) | 1300-1000 | Stretching vibrations for the C-O bonds of the ester and ethoxy groups. |

This table is illustrative and based on general group frequencies. Precise values require experimental data.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₂H₁₆O₃), the exact mass would be calculated and confirmed by high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways could include:

Loss of the ethoxy radical (-•OCH₂CH₃) from the ester.

Loss of an ethyl radical (-•CH₂CH₃).

Rearrangement reactions common to ortho-substituted benzoates.

A lack of available mass spectra for this specific compound prevents a detailed discussion of its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural confirmation of organic compounds such as this compound. This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments.

For this compound (C12H16O3), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula. The high resolving power of HRMS also allows for the differentiation between ions of very similar nominal mass, which is crucial in complex sample matrices. In the context of this compound analysis, this would be critical for distinguishing it from isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. nih.govwvu.eduresearchgate.net In a typical MS/MS experiment for this compound, the protonated molecule [M+H]+ would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule, offering insights into its structural connectivity.

Expected fragmentation pathways for the protonated form of this compound would likely involve the following key steps:

Loss of the ethoxy group: A primary fragmentation would likely be the neutral loss of the ethoxy group from the ester functionality.

Decarbonylation: Subsequent loss of carbon monoxide from the resulting ion is another common fragmentation pathway for benzoate (B1203000) esters.

Cleavage of the ethyl group: Fragmentation of the ethyl group from the ether linkage could also occur.

By analyzing the masses of the precursor and fragment ions, a detailed fragmentation pathway can be proposed, which serves to confirm the identity and structure of this compound.

X-ray Crystallography for Precise Molecular Geometry Determination

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the analogue, Ethyl 2,6-dimethoxybenzoate, SC-XRD analysis revealed a triclinic crystal system with the space group P-1. mdpi.comresearchgate.net The analysis showed the presence of two independent molecules in the asymmetric unit, with both adopting similar conformations. mdpi.com A notable feature was the disorder of the ethoxy group in one of the molecules. mdpi.com

The crystallographic data for Ethyl 2,6-dimethoxybenzoate is summarized in the interactive table below. It is anticipated that this compound would exhibit comparable, though not identical, crystallographic parameters.

| Crystal Data | |

| Empirical formula | C11H14O4 |

| Formula weight | 210.22 |

| Temperature | 130(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a | 8.5518(3) Å |

| b | 10.8826(8) Å |

| c | 11.9939(6) Å |

| α | 101.273(5) ° |

| β | 98.287(3) ° |

| γ | 94.092(4) ° |

| Volume | 1077.54(10) ų |

| Z | 4 |

| Data collection and refinement | |

| Reflections collected | 7807 |

| Independent reflections | 3782 [R(int) = 0.0202] |

| Final R indices [I>2sigma(I)] | R1 = 0.0447, wR2 = 0.1143 |

| R indices (all data) | R1 = 0.0538, wR2 = 0.1204 |

Data for Ethyl 2,6-dimethoxybenzoate, a related compound. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.govrsc.orgnih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

Key interactions that would be anticipated for this compound include:

H···H contacts: These are generally the most abundant interactions and are indicative of van der Waals forces. nih.govnih.gov

O···H contacts: These would represent potential weak hydrogen bonding interactions between the oxygen atoms of the ester and ether functionalities and hydrogen atoms on adjacent molecules.

By quantifying the percentage of the Hirshfeld surface corresponding to each type of contact, a detailed understanding of the forces governing the crystal packing can be achieved.

Computational and Theoretical Investigations of Ethyl 2 Ethoxy 6 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for its favorable balance of accuracy and computational cost. DFT calculations can predict a variety of molecular properties for Ethyl 2-ethoxy-6-methylbenzoate, from its three-dimensional shape to its electronic and spectroscopic characteristics.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds. The presence of two bulky ortho substituents—the ethoxy and methyl groups—next to the ethyl ester group is expected to create significant steric hindrance. This crowding likely forces the ethyl ester group to rotate out of the plane of the benzene (B151609) ring. In a similar compound, Ethyl 2,6-dimethoxybenzoate, X-ray diffraction studies have shown that the ethyl ester substituent adopts a conformation that is nearly orthogonal to the aromatic ring. mdpi.com A similar perpendicular arrangement would be the anticipated stable conformation for this compound to minimize steric strain.

Table 1: Expected Key Dihedral Angles in Conformational Analysis of this compound (Note: The following table is illustrative of the parameters that would be determined. Specific values for this compound require dedicated computational studies.)

| Dihedral Angle | Description | Expected Value (approx.) |

| C(1)-C(2)-C(ester)-O | Rotation of the ester group relative to the ring | ~90° |

| C(1)-C(6)-C(methyl)-H | Rotation of the methyl group | Varies |

| C(2)-O-C(ethyl)-C | Rotation within the ethoxy group | Varies |

Molecular Orbital Analysis (HOMO-LUMO, FMOs)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital acts as an electron donor. A higher energy HOMO indicates a greater willingness to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons from a nucleophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A large gap implies high kinetic stability and low chemical reactivity because more energy is needed to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ethoxy and ester groups, while the LUMO would likely be centered on the carbonyl group and the benzene ring.

Table 2: Conceptual Frontier Molecular Orbital Properties (Note: This table describes the conceptual roles of FMOs. Actual energy values require specific DFT calculations.)

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons | Site of electrophilic attack |

| LUMO | Lowest energy orbital without electrons | Site of nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. wisc.edu

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carbonyl and ethoxy groups. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

The MEP surface for this compound would clearly show the electronegative oxygen of the carbonyl group as a primary site for interaction with electrophiles or for hydrogen bonding.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predictions are based on the calculated magnetic shielding around each nucleus and are a powerful tool for structural elucidation.

IR (Infrared): DFT can compute the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion (stretching, bending). These theoretical frequencies help in assigning the absorption bands observed in an experimental IR spectrum. For this compound, a strong characteristic band for the C=O (ester) stretch would be predicted.

UV-Vis (Ultraviolet-Visible): The electronic transitions that give rise to UV-Vis absorption can be calculated, as detailed in the following section.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in excited electronic states. case.edu It is the standard method for simulating UV-Vis electronic absorption spectra. researchgate.netmdpi.com

The calculation provides the vertical excitation energies (the energy required to move an electron from a ground-state orbital to an excited-state orbital without changing the molecular geometry) and the corresponding oscillator strengths (which determine the intensity of the absorption band). mdpi.com For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the benzene ring and n → π* transitions involving the non-bonding electrons on the oxygen atoms and the π system of the carbonyl group. Comparing the calculated absorption maxima (λmax) with experimental spectra recorded in different solvents can validate the theoretical model and provide a comprehensive understanding of the molecule's electronic behavior. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations could provide significant insights into the dynamic behavior of this compound and its interactions with its environment at an atomic level. An MD simulation would model the compound as a collection of atoms, with their movements and interactions governed by a force field.

Methodology:

A typical MD simulation for this compound would involve:

System Setup: Defining the simulation box containing one or more molecules of this compound. To study its behavior in a solution, solvent molecules (e.g., water, ethanol) would be added to the box.

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the intramolecular and intermolecular forces of the system.

Equilibration: Running the simulation for a period to allow the system to reach a stable temperature and pressure, ensuring the initial setup is relaxed.

Production Run: Continuing the simulation for a longer duration to collect data on the trajectories of the atoms.

Expected Insights:

From the collected trajectories, various properties can be analyzed to understand the dynamic behavior and interactions of this compound.

Conformational Analysis: The simulation would reveal the preferred conformations of the molecule, including the rotation of the ethoxy and ethyl ester groups.

Solvation Structure: The radial distribution function could be calculated to understand how solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The potential for hydrogen bond formation between the ester and ethoxy groups with protic solvents could be investigated.

Transport Properties: In a larger system, properties like self-diffusion coefficients could be estimated.

Hypothetical Radial Distribution Function Data:

The following table illustrates hypothetical data for the radial distribution function, g(r), of water molecules around the carbonyl oxygen of the ester group in this compound, which would indicate the probability of finding a water molecule at a certain distance.

| Distance (Å) | g(r) |

| 1.0 | 0.05 |

| 1.5 | 0.80 |

| 2.0 | 2.50 |

| 2.5 | 1.10 |

| 3.0 | 1.05 |

| 3.5 | 1.00 |

Reaction Mechanism Elucidation through Transition State Theory

Transition state theory is a powerful computational tool to study the kinetics and mechanisms of chemical reactions. For this compound, this could be applied to understand its synthesis (esterification) or hydrolysis.

Methodology:

The study of a reaction mechanism using transition state theory would involve:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequencies are calculated for the optimized structures. The transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state correctly connects the reactants and products.

Activation Energy Calculation: The energy difference between the transition state and the reactants provides the activation energy for the reaction.

Application to Ester Hydrolysis:

A potential reaction to study would be the acid-catalyzed hydrolysis of this compound. The calculations would identify the transition states for the protonation of the carbonyl oxygen, the nucleophilic attack of water, and the subsequent elimination of ethanol (B145695).

Hypothetical Energy Profile for Hydrolysis:

The table below presents a hypothetical energy profile for the key steps in the acid-catalyzed hydrolysis of this compound.

| Reaction Step | Relative Energy (kcal/mol) |

| Reactants (Ester + H₃O⁺) | 0.0 |

| Transition State 1 (Protonation) | +5.2 |

| Protonated Ester | -2.1 |

| Transition State 2 (Water Attack) | +15.8 |

| Tetrahedral Intermediate | +10.3 |

| Transition State 3 (Ethanol Elimination) | +18.5 |

| Products (Carboxylic Acid + Ethanol + H⁺) | -4.7 |

Non-Linear Optical (NLO) Properties Prediction

Computational chemistry can predict the non-linear optical (NLO) properties of molecules, which are crucial for applications in photonics and optoelectronics. While this compound itself is not a typical NLO chromophore, understanding its potential NLO response can be of interest. The prediction of NLO properties often involves quantum chemical calculations.

Methodology:

The prediction of NLO properties typically involves:

Geometry Optimization: The molecular geometry is optimized using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-311++G(d,p)).

Polarizability and Hyperpolarizability Calculation: The electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated. The magnitude of β is a key indicator of the NLO activity of a molecule.

Analysis of Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are analyzed. A small HOMO-LUMO gap can be indicative of higher polarizability and potentially larger NLO effects.

Expected NLO Properties:

For a molecule like this compound, the NLO response is expected to be modest. Significant NLO properties usually arise in molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system. mdpi.com The ethoxy and methyl groups are weak donors, and the ester group is a weak acceptor.

Hypothetical NLO Data in Comparison to Urea (B33335):

The NLO properties of new materials are often compared to those of urea, a standard reference material. The following table presents hypothetical calculated NLO properties for this compound.

| Property | Urea (Reference) | This compound (Hypothetical) |

| Dipole Moment (μ) (Debye) | 1.37 | ~2.5 - 3.5 |

| Mean Polarizability (α) (a.u.) | ~35 | ~100 - 120 |

| First Hyperpolarizability (β) (a.u.) | ~370 | ~150 - 250 |

These hypothetical values suggest that while this compound would have a higher polarizability than urea due to its larger size, its first hyperpolarizability, and thus its NLO activity, would likely be lower.

Applications of Ethyl 2 Ethoxy 6 Methylbenzoate and Its Derivatives in Advanced Materials and Organic Synthesis

Role as a Synthetic Building Block and Intermediate

Benzoate (B1203000) esters are widely recognized as versatile intermediates in organic synthesis. mdpi.comresearchgate.net Although direct examples of Ethyl 2-ethoxy-6-methylbenzoate are not extensively documented, the reactivity of its structural analogues provides insight into its potential applications.

Derivatives of this compound, such as Ethyl 2,6-dimethoxybenzoate, are employed as intermediates in the synthesis of more complex molecules. mdpi.comresearchgate.net These compounds can undergo various transformations, including ester hydrolysis, to yield the corresponding carboxylic acids, which are then used in further synthetic steps. For instance, 2-methoxy-6-methylbenzoic acid, a related compound, is a key intermediate in the synthesis of the fungicide metrafenone. google.com

The general reactivity of benzoate esters allows for modifications at both the ester functionality and the aromatic ring, making them valuable starting materials for a range of products. The synthesis of various biologically important heterocycles, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, often involves ester derivatives as key intermediates. researchgate.net

A related compound, Ethyl 2-methyl-3-oxobutanoate, has been used in indium(III) triflate-catalyzed reactions with phenylacetylene (B144264) to create complex unsaturated keto esters, demonstrating the utility of substituted esters in forming new carbon-carbon bonds. orgsyn.org Another derivative, Ethyl 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylate, serves as a starting material for the synthesis of various isomers of damascenone, a terpenic ketone used in perfumery. researchgate.net

Table 1: Examples of Benzoate Derivatives as Precursors

| Precursor Compound | Synthesized Product/Application | Reference |

| 2-methoxy-6-methylbenzoic acid | Metrafenone (fungicide) | google.com |

| Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate | orgsyn.org |

| Ethyl 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylate | Damascenone isomers | researchgate.net |

Currently, there is no specific information available in the searched literature regarding the use of this compound in multi-component reactions. However, the structural motifs present in its derivatives are relevant to this area of synthesis. Multi-component reactions are powerful tools in organic chemistry for the efficient construction of complex molecules from three or more starting materials in a single step. The ester and substituted aromatic functionalities of benzoate derivatives could potentially be exploited in the design of new multi-component reactions.

Potential in Polymer Chemistry and Material Science

While direct applications of this compound in polymer chemistry are not well-documented, related benzoate and ester compounds have found utility in this field. mdpi.comresearchgate.net

There is no specific information in the searched literature indicating that this compound is used as a monomer for polymeric materials. However, ester-containing compounds are a fundamental class of monomers for the synthesis of polyesters, a major family of polymers with diverse applications. The potential for this compound to be converted into a diol or a dicarboxylic acid derivative could allow for its incorporation into polyester (B1180765) chains, although this remains a hypothetical application.

A related compound, Ethyl 2-ethoxy-2-iminoacetate, is noted for its utility as a building block for synthesizing polymers with specific functionalities and as an additive to enhance the performance of coatings and adhesives. While structurally different, this highlights the potential for ethoxy-substituted esters to be used as modifiers in material formulations. Benzoate esters, in general, can act as plasticizers, solvents, and performance-enhancing additives in various polymer systems.

Advanced Catalysis and Ligand Design

There is a lack of specific information regarding the use of this compound in advanced catalysis and ligand design in the provided search results. However, the structural features of its derivatives suggest potential avenues for exploration. The presence of ether and ester functionalities on an aromatic ring provides potential coordination sites for metal ions. Modification of the ester group or the aromatic ring could lead to the synthesis of novel ligands for catalytic applications. For example, the synthesis of chiral ligands from substituted benzoates could be a potential area of research for asymmetric catalysis.

Involvement in Organic Catalysis Systems

No studies have been found that describe the involvement of this compound as an organocatalyst, a co-catalyst, or a key component in any organic catalysis system.

Due to the absence of research data, the creation of informative data tables and a detailed discussion of research findings for these specific applications is not possible.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of Ethyl 2 Ethoxy 6 Methylbenzoate

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating complex mixtures into their individual components. For Ethyl 2-ethoxy-6-methylbenzoate, various chromatographic techniques are employed to determine purity, quantify the compound, and isolate it for further study.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and conducting quantitative analysis of this compound. This technique is favored for its high resolution, speed, and sensitivity. In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into the system. The separation occurs in a column packed with a stationary phase, and a liquid mobile phase carries the sample through it.

The purity of this compound is determined by monitoring the chromatogram for the presence of other peaks, which may correspond to starting materials, by-products, or degradation products. By comparing the area of the main peak to the total area of all peaks, a percentage purity can be calculated. For quantitative analysis, a calibration curve is constructed using standards of known concentration to accurately determine the amount of the compound in a sample.

Below is a table outlining typical HPLC parameters used for the analysis of aromatic esters like this compound.

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV-Vis Detector at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30 °C |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents or other volatile impurities that may be present in a sample of this compound from its synthesis process. In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. notulaebotanicae.ro A carrier gas, typically helium or nitrogen, facilitates the movement of the components through the column. notulaebotanicae.ro

The primary detector used in this context is often a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The resulting chromatogram displays peaks corresponding to different volatile components, allowing for their identification and quantification.

Common volatile impurities that can be monitored include ethanol (B145695), diethyl ether, and other solvents used during synthesis and purification. mdpi.comresearchgate.net

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial temperature of 50°C, ramped to 250°C at 10°C/min |

Preparative Chromatography for Compound Isolation

When a high-purity sample of this compound is required for use as a reference standard or for further research, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but uses larger columns and higher sample loads to isolate and collect significant quantities of the target compound. nist.gov

Both preparative HPLC and flash column chromatography can be utilized. In a typical procedure, a concentrated solution of the crude product is loaded onto the column. The solvent system (mobile phase) is chosen to achieve optimal separation between the desired compound and its impurities. Fractions are collected as they elute from the column and are analyzed (often by TLC or analytical HPLC) to identify those containing the pure product. These pure fractions are then combined, and the solvent is evaporated to yield the isolated this compound. mdpi.comresearchgate.net

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectrometry, providing a more comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the definitive identification of volatile and semi-volatile impurities in this compound. thermofisher.com As components are separated by the GC, they enter the mass spectrometer, which serves as a highly specific detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. unl.edu

This mass spectrum acts as a chemical "fingerprint," which can be compared against spectral libraries for positive identification of unknown impurities. nih.gov This method is crucial for impurity profiling, a mandatory step in the manufacturing of pharmaceutical materials, as it allows for the structural elucidation of even trace-level contaminants. thermofisher.com High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. thermofisher.com

Potential Impurities Identifiable by GC-MS:

Starting Materials: e.g., 2-ethoxy-6-methylbenzoic acid

By-products: e.g., isomers, products of side reactions

Residual Solvents: e.g., Ethanol, Toluene (B28343), Diethyl ether

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis

For non-volatile or thermally unstable impurities that are not amenable to GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. It couples the separation capabilities of HPLC with the detection power of mass spectrometry. This is particularly valuable for characterizing larger molecules, polar impurities, or potential degradation products of this compound.

In LC-MS, the eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), where molecules are ionized before mass analysis. This allows for the determination of the molecular weights of impurities and provides structural information through fragmentation analysis (MS/MS). Several chemical suppliers indicate the availability of LC-MS data for related benzoate (B1203000) esters, underscoring its importance in quality control. bldpharm.combldpharm.combldpharm.com

Emerging Research Frontiers and Future Perspectives for Ethyl 2 Ethoxy 6 Methylbenzoate

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of aromatic esters often involves methods like Fischer esterification, which typically requires strong acid catalysts and harsh reaction conditions. numberanalytics.com A forward-looking approach for Ethyl 2-ethoxy-6-methylbenzoate would prioritize green chemistry principles to enhance efficiency and minimize environmental impact. numberanalytics.com

One promising avenue is the use of biocatalysts, such as immobilized lipases. nih.gov Enzymatic esterification offers high selectivity under mild conditions, reducing the risk of side reactions and the generation of toxic waste. nih.gov The development of a lipase-catalyzed process for the synthesis of this compound from 2-ethoxy-6-methylbenzoic acid and ethanol (B145695) would represent a significant advancement in sustainable chemical manufacturing.

Another sustainable approach involves the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites. jetir.org These heterogeneous catalysts are easily separable from the reaction mixture, allowing for their reuse and simplifying product purification. jetir.org A comparative study of different solid acid catalysts could identify the most efficient and recyclable option for producing this compound.

| Synthetic Method | Catalyst | Advantages | Potential Challenges for this compound |

| Fischer Esterification | Sulfuric Acid, Hydrochloric Acid | Well-established, high conversion | Harsh conditions, corrosive, waste generation numberanalytics.com |

| Enzymatic Esterification | Lipases | Mild conditions, high selectivity, biodegradable catalyst nih.gov | Enzyme cost and stability, reaction rates may be slower |

| Solid Acid Catalysis | Amberlyst-15, Zeolites | Recyclable catalyst, reduced corrosion, easy separation jetir.org | Catalyst deactivation, potential for lower activity with sterically hindered substrates |

| Acid Chloride Route | Thionyl Chloride followed by ethanol | High reactivity, mild conditions for the final step | Use of hazardous reagents (thionyl chloride), generation of HCl numberanalytics.com |

Exploration of Unconventional Reactivity Modes and Transformations

The unique substitution pattern of this compound opens the door to exploring reactivity beyond standard ester transformations. The presence of ortho substituents can lead to novel chemical behaviors.

A particularly exciting area of exploration is the "ester dance" reaction, a process in which an ester group can migrate to a different position on an aromatic ring under catalytic conditions. waseda.jp Investigating whether this compound can undergo such a rearrangement would not only be a test of the reaction's scope but could also provide access to other valuable isomers. waseda.jp

Furthermore, the ethoxy and methyl groups are potential sites for directed metalation reactions. The use of organolithium reagents could facilitate ortho-lithiation, allowing for the introduction of a wide range of electrophiles at specific positions on the aromatic ring. acs.org This would be a powerful tool for the functionalization of the benzoate (B1203000) core, leading to the synthesis of novel derivatives with potentially interesting properties.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers a powerful lens through which to predict the properties and reactivity of molecules like this compound, saving significant time and resources in the laboratory.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular geometry, and spectroscopic properties of the compound. researchgate.net Such studies can provide insights into the steric and electronic effects of the ortho substituents on the reactivity of the ester group and the aromatic ring. researchgate.net For instance, DFT could be used to predict the most likely sites for electrophilic or nucleophilic attack and to calculate the energy barriers for various potential reactions.

Molecular docking simulations could also be performed to explore the potential biological activity of this compound and its derivatives. nih.gov By modeling the interaction of these compounds with the active sites of enzymes or receptors, it may be possible to identify potential therapeutic applications. nih.gov

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic data, reaction energetics researchgate.net | Rationalizing reactivity, predicting reaction outcomes, guiding synthetic efforts |

| Molecular Docking | Binding affinity to biological targets, interaction modes nih.gov | Virtual screening for drug discovery, identifying potential biological activities |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predicting the activity of new derivatives without the need for synthesis and testing |

Integration into Supramolecular Assemblies and Nanomaterials

Aromatic esters can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, making them valuable building blocks for supramolecular chemistry. acs.org The specific arrangement of substituents on this compound could lead to unique self-assembly behaviors.

The potential for this molecule to form host-guest complexes with cyclodextrins or other macrocycles could be investigated. rsc.org Such studies could lead to applications in areas like controlled release or the development of chemical sensors. rsc.org

Furthermore, the incorporation of this compound as a monomer or a functional component in polymers could lead to new materials with tailored properties. Its rigid aromatic core and flexible side chains might impart interesting thermal or mechanical characteristics to the resulting polymers. The principles of supramolecular chemistry could guide the design of these materials to create, for example, self-healing polymers or materials with specific recognition capabilities. researchgate.net